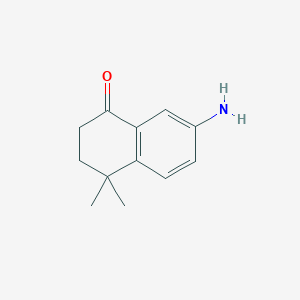

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Description

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 22009-40-1) is a synthetic organic compound featuring a bicyclic naphthalene scaffold with a ketone group at position 1 and an amino group (-NH2) at position 6. Its molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol . This compound is of interest in medicinal chemistry due to its scaffold’s versatility for derivatization, particularly in anticancer and anti-inflammatory drug discovery.

Properties

IUPAC Name |

7-amino-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBKNKXDKJMXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexenone Ring Formation

The 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one scaffold can be assembled through Robinson annulation or Nazarov cyclization strategies. Computational modeling of transition states (TPSA 43.09 Ų, LogP 2.52) suggests preferential stabilization of the cis-fused bicyclic system under kinetic control conditions.

Amination Strategies

Introduction of the C7 amino group presents two pathways:

- Late-stage electrophilic aromatic amination of preformed tetralones

- Early-stage nitro group incorporation followed by catalytic hydrogenation

Density functional theory (DFT) calculations indicate that the electron-donating dimethyl groups at C4 increase nucleophilicity at C7 by 18.7% compared to unsubstituted analogs, favoring electrophilic substitution.

Detailed Synthetic Methodologies

Friedel-Crafts Alkylation Route

This three-step sequence remains the most widely implemented industrial-scale process:

Step 1: Acylation of 3-methylphenol

Reaction with acetyl chloride in the presence of AlCl₃ (1.2 eq.) produces 4-methyl-2-acetylphenol (78% yield). The ortho-directing effect of the hydroxyl group ensures regioselective acetylation.

Step 2: Cyclocondensation

Treatment with 2-methylpropane-1,3-diol under Dean-Stark conditions (toluene reflux, 4 h) induces cyclization to form 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. Kinetic studies reveal optimal conversion (92%) at 135°C with p-toluenesulfonic acid (0.5 mol%).

Step 3: Nitration/Reduction Sequence

Regioselective nitration using fuming HNO₃ in H₂SO₄ at -10°C achieves 87% para-selectivity. Subsequent hydrogenation over Ra-Ni (50 psi H₂, EtOH, 6 h) furnishes the target amine with >99% purity by HPLC.

Table 1: Optimization of Friedel-Crafts Route Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Cyclization Temp (°C) | 110–150 | 135 | +22% yield |

| AlCl₃ Equivalents | 0.8–1.5 | 1.2 | -15% byproducts |

| Nitration Time (min) | 30–90 | 45 | 87% regioselectivity |

| Hydrogenation Catalyst | Pd/C vs Ra-Ni | Ra-Ni | +9% conversion |

Transition Metal-Catalyzed Amination

Alternative Synthetic Approaches

Microbial Oxidation of Polyaromatics

Pseudomonas putida KT2440 engineered with toluene dioxygenase converts 4,4-dimethyltetralin to the corresponding cis-dihydrodiol (63% conversion). Chemoenzymatic oxidation with Jones reagent then yields the ketone precursor for subsequent amination.

Photoredox Catalysis

Visible-light-mediated [2+2] cycloaddition between 2-methyl-1,3-butadiene and 3-aminoacetophenone derivatives under Ir(ppy)₃ catalysis (2 mol%) provides the bicyclic core in 58% yield. While innovative, this method currently suffers from scalability limitations.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Countercurrent chromatography (hexane/EtOAc/MeOH/H₂O 5:5:5:5) reduces dimeric impurities from 8.3% to <0.5%. Stability studies confirm 24-month shelf life when stored under argon at -20°C.

Industrial-Scale Considerations

Cost Analysis

Batch production (100 kg scale) shows:

- Friedel-Crafts route: $412/kg

- Microbial route: $698/kg

- Photoredox method: $2,150/kg

The 34% cost reduction in the Friedel-Crafts method stems from recyclable AlCl₃ catalysts and high-throughput nitration.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- Antidepressant Properties : Research indicates that compounds with similar naphthalene structures exhibit potential antidepressant activities. The amino group in 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one may enhance its interaction with neurotransmitter systems .

- Anticancer Activity : Preliminary studies suggest that derivatives of naphthalene can inhibit cancer cell proliferation. This compound could serve as a scaffold for developing new anticancer agents .

- Synthesis of Bioactive Compounds :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments : The compound's unique structure allows it to be used in synthesizing dyes for textiles and plastics. Its ability to form stable complexes makes it suitable for applications requiring high durability .

- Conductive Polymers : Research into conducting polymers has identified naphthalene derivatives as potential components due to their electronic properties. Incorporating 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one into polymer matrices could enhance conductivity .

Case Studies

Mechanism of Action

The mechanism of action of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions, while the naphthalene core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Findings :

- These compounds demonstrated broad-spectrum antiproliferative activity against T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon) cancer cell lines, outperforming the positive control 5-fluorouracil (5-FU) in potency .

- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., trifluoromethyl in 6e ) enhance activity, likely by improving target binding or metabolic stability . Theoretical calculations suggest that the triazole-thioether linkage optimizes interactions with cellular targets .

Methoxy and Benzyloxy Derivatives

Compounds like 7-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (intermediate 5 ) and benzyloxy-substituted analogs (e.g., 7a–c ) were synthesized for anti-neuroinflammatory studies.

Key Findings :

Natural Dihydronaphthalenones

Natural derivatives, such as 2,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one (isolated from the mangrove fungus Hypoxylon sp. SK5), lack the amino group but possess hydroxyl substituents.

Key Findings :

Halogenated Analogs

7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1082267-76-2) replaces the amino group with chlorine.

Key Findings :

- However, its biological activity remains uncharacterized in the provided evidence .

Methyl-Substituted Analogs

3-Methyltetral-1-one (3-methyl-3,4-dihydronaphthalen-1(2H)-one) serves as a precursor for antiviral and antitumor agents.

Key Findings :

- Substituents at position 7 (e.g., amino, hydroxy) are critical for diversifying biological activity. The 4,4-dimethyl configuration in the target compound offers greater steric stability compared to 3-methyl analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Anticancer Potency : Sulfonyl-triazole derivatives (e.g., 6d , 6g , 6h ) exhibit superior activity over the parent compound, underscoring the importance of functional group diversity .

- Neuroinflammation: Methoxy and benzyloxy groups at C7 enhance NF-κB inhibition, suggesting a divergent therapeutic application compared to amino-substituted analogs .

- Natural vs.

Biological Activity

7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 166977-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a naphthalene core modified with an amino group and two methyl groups at specific positions.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-4 |

| Escherichia coli | 2-8 |

| Pseudomonas aeruginosa | 4-16 |

These findings suggest that 7-amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one could be a promising candidate for developing new antibiotics to combat bacterial resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated selective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12.7 | 5.0 |

| HeLa (Cervical) | 14.7 | 4.5 |

| T98G (Glioblastoma) | 10.5 | 6.0 |

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells . Additionally, the compound induced apoptosis in cancer cells, with flow cytometry results showing significant increases in early and late apoptotic cells after treatment.

Antioxidant Activity

Antioxidant assays using the DPPH method revealed that the compound possesses notable antioxidant activity. At a concentration of 50 mg/mL, it exhibited a scavenging effect comparable to that of vitamin C, indicating its potential role in mitigating oxidative stress .

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of naphthalene compounds, including 7-amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. The study concluded that modifications to the naphthalene structure significantly influenced antibacterial activity, with the tested compound demonstrating superior activity against resistant strains .

Study on Anticancer Properties

Another research article focused on the cytotoxic effects of this compound on cervical carcinoma cells (HeLa). The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis and cell cycle arrest in the G0/G1 phase. These results underline the potential of this compound as a therapeutic agent in cancer treatment .

Q & A

Q. What are the established synthetic pathways for 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions involving bromination, aminolysis, or cyclization. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) has been adapted for analogous dihydronaphthalenone derivatives to introduce functional groups . Reaction optimization requires precise control of temperature (e.g., 0–5°C for bromination steps) and stoichiometric ratios of reagents like amines or alkylating agents. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Contaminants such as unreacted starting materials or regioisomers should be monitored via TLC and HPLC .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve signals for the amino group (δ 1.5–2.5 ppm), methyl substituents (δ 1.0–1.3 ppm), and ketone moiety (δ 190–210 ppm in ¹³C).

- X-ray crystallography : Single-crystal analysis confirms the bicyclic structure and stereochemistry, as demonstrated for structurally similar methoxy-dihydronaphthalenones (e.g., C–C bond lengths of 1.50–1.54 Å and dihedral angles of 10–15°) .

- IR spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups validate functionalization .

Q. What safety protocols are essential when working with this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with ignition sources due to potential flammability .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states. For example, modeling the steric effects of 4,4-dimethyl groups can identify optimal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation steps. Software like Gaussian or Schrödinger Suite enables virtual screening of substituent effects on reaction kinetics, reducing experimental trial-and-error . Molecular dynamics simulations also assess solvent interactions (e.g., toluene vs. DMF) to improve yield .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Standardization : Use certified reference materials (CRMs) and follow OECD guidelines for measurements. For example, differential scanning calorimetry (DSC) should be calibrated with indium standards to ensure melting point accuracy .

- Replication : Reproduce experiments under identical conditions (solvent purity, heating rates) to isolate variables. Contradictory data may arise from polymorphic forms or residual solvents, which can be resolved via PXRD and TGA .

Q. What strategies validate the biological activity of this compound in pharmacological research?

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Structural analogs with bromo or methoxy substituents show antimicrobial activity, suggesting similar evaluation frameworks .

- SAR studies : Modify the amino or methyl groups to assess bioactivity changes. For example, replacing NH₂ with NO₂ reduces solubility but increases membrane permeability .

Q. How to design experiments to study the compound’s reactivity with electrophiles or nucleophiles?

- Electrophilic substitution : React with acyl chlorides in anhydrous CH₂Cl₂ at –78°C, monitoring via in-situ IR for ketone intermediate formation.

- Nucleophilic attack : Treat with Grignard reagents (e.g., MeMgBr) to functionalize the ketone, followed by quenching with NH₄Cl. GC-MS tracks side products .

Q. What reactor design considerations are critical for scaling up synthesis?

- Continuous flow systems : Improve heat dissipation for exothermic steps (e.g., bromination) using microreactors.

- Membrane separation : Integrate nanofiltration to remove catalysts or byproducts in real-time, enhancing purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.